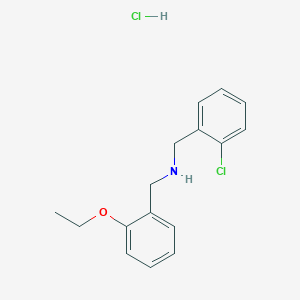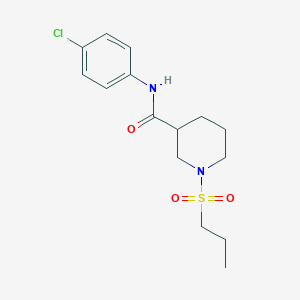
N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea, also known as IPMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPMU belongs to a group of compounds known as protein kinase inhibitors, which have been shown to have anticancer and anti-inflammatory properties.
Mécanisme D'action
N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea in lab experiments is its potent anticancer and anti-inflammatory activity. This makes it a valuable tool for studying the underlying mechanisms of cancer and inflammation. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and dosage used.
Orientations Futures
There are several potential future directions for N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, there is a need for further studies to explore the potential toxicity and side effects of this compound in vivo.
Méthodes De Synthèse
N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea can be synthesized using a variety of methods, including the reaction of 4-isopropylphenyl isocyanate with 3-pyridinemethanol in the presence of a base. Other methods include the reaction of 4-isopropylphenyl isocyanate with 3-pyridinecarboxylic acid or 3-pyridinecarboxaldehyde.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammation. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(2)14-5-7-15(8-6-14)19-16(20)18-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDEZPOXAIOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,3aR*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5401469.png)


![5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401486.png)
![3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)

![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)


